molecular formula C13H19NOSi B13471795 4-Cyano-1-Dimethyl(tert-butyl)silyloxybenzene

4-Cyano-1-Dimethyl(tert-butyl)silyloxybenzene

Cat. No.: B13471795
M. Wt: 233.38 g/mol
InChI Key: FFJFJEYUUBQRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-1-Dimethyl(tert-butyl)silyloxybenzene typically involves the protection of 4-cyanophenol with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-1-Dimethyl(tert-butyl)silyloxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyano-1-Dimethyl(tert-butyl)silyloxybenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyano-1-Dimethyl(tert-butyl)silyloxybenzene depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the cyano group acts as an electrophile, attracting nucleophiles to form new bonds. In reduction reactions, the cyano group is reduced to an amine, involving the transfer of electrons and hydrogen atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-1-Dimethyl(tert-butyl)silyloxybenzene is unique due to its combination of a cyano group and a silyloxy group, which provides both reactivity and protection. This makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations .

Properties

Molecular Formula

C13H19NOSi

Molecular Weight

233.38 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxybenzonitrile

InChI

InChI=1S/C13H19NOSi/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h6-9H,1-5H3

InChI Key

FFJFJEYUUBQRSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.